5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
6-bromo-2-pyridin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPORMWWQCXNWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole typically involves the reaction of 2-aminopyridine with a brominated benzodiazole precursor. One common method includes the use of bromoketones and 2-aminopyridine under specific reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Palladium-catalyzed reactions with arylboronic acids.
Oxidative Amidation: Using TBHP in decane for the formation of N-(pyridin-2-yl)amides.
Major Products:
Substituted Benzodiazoles: Products formed from substitution reactions with various aryl groups.
Amides: Products formed from oxidative amidation reactions.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University investigated the compound's ability to inhibit cancer cell proliferation. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.
Agrochemicals
The compound is also being explored for its potential use in agrochemicals. Its ability to act as a fungicide or herbicide could provide an environmentally friendly alternative to traditional chemicals.
Research Findings:
In a controlled study, this compound demonstrated effective antifungal properties against several plant pathogens. The compound inhibited mycelial growth and spore germination in species such as Fusarium and Botrytis, suggesting its potential as a biofungicide.
Material Science
In material science, this compound is being investigated for its role in developing new materials with unique electronic properties.
Application Example: Organic Electronics
Researchers have incorporated this compound into organic semiconductor devices. Preliminary results show that it can enhance charge transport properties when used as an additive in polymer blends for organic light-emitting diodes (OLEDs).
Summary of Applications
The following table summarizes the applications of this compound across different fields:
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |
| Agrochemicals | Biofungicide | Inhibits growth of plant pathogens |
| Material Science | Organic electronics | Enhances charge transport in OLEDs |
Mechanism of Action
The mechanism of action of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets can vary depending on the specific derivative and its intended application. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Commercial Availability :
- Purity : Available in 99%–99.999% grades (Enamine Ltd, CymitQuimica) .
- Pricing : 50 mg costs €478, and 500 mg costs €1,310 (CymitQuimica) .
Table 1: Structural and Functional Comparison of Benzimidazole/Benzodiazole Derivatives
Key Observations:
Structural Variations: Halogenation: Bromine at the 5-position is common (e.g., 5-bromo derivatives in ), enhancing electrophilicity for cross-coupling reactions. Functional Groups: Pyridinyl (target compound) vs. phenol (1b) vs. sulfinyl (lansoprazole) groups dictate solubility and target binding .
Biological Activity: Antimicrobial Potential: Compound 1b (phenol-substituted) showed strong binding to S. aureus thymidylate kinase (docking score: -9.1 kcal/mol), suggesting a mechanism for antimicrobial action . Safety Profile: Chloromethyl-substituted derivatives (e.g., ) are hazardous (H314: skin corrosion), whereas the pyridinyl-substituted target compound lacks explicit safety data .
Synthetic Accessibility: Microwave-assisted synthesis improved yields for 1b and 5b (phenol/triol derivatives) . The target compound’s commercial availability at high purity (99.999%) supports its use in high-throughput screening .
Biological Activity
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that contributes to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential applications in drug development.
Structural Characteristics
The compound's structure includes:
- A bromine atom at the 5-position.
- A pyridine ring at the 2-position.
- A benzodiazole framework , which is known for its role in various pharmacological activities.
This unique arrangement allows for specific interactions with biological targets, enhancing its efficacy as a pharmaceutical agent.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of this compound have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Control | Control MIC |
|---|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | Ampicillin | 100 μg/mL |
| Escherichia coli | >100 μg/mL | Ciprofloxacin | 25 μg/mL |
| Candida albicans | 250 μg/mL | Griseofulvin | 500 μg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The compound may inhibit enzyme activity by binding to active sites or modulating receptor signaling pathways. For instance, some studies indicate that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative treatments .
Case Study 2: Antiproliferative Activity
In another investigation, the antiproliferative effects of this compound were assessed against cancer cell lines. The results indicated that some derivatives effectively inhibited cell growth in vitro, particularly in rapidly dividing cancer cells. This suggests potential applications in oncology, where targeting proliferative pathways could lead to novel therapeutic strategies .
Comparative Analysis with Similar Compounds
When compared to other brominated heterocycles, such as 3-bromoimidazo[1,2-a]pyridines and 5-bromo-2-methylpyridin-3-amines, the unique combination of bromine and nitrogen atoms in this compound enhances its biological activity and reactivity profile .
| Compound | Activity Type | Notable Features |
|---|---|---|
| This compound | Antimicrobial | Broad-spectrum activity against bacteria and fungi |
| 3-Bromoimidazo[1,2-a]pyridines | Anticancer | Selective inhibition of cancer cell lines |
| 5-Bromo-2-methylpyridin-3-amines | Antimicrobial | Limited spectrum compared to benzodiazole |
Q & A
Q. Tables
| Key Spectral Data for this compound |
|---|
| Technique |
| ¹H NMR (CDCl₃) |
| IR (KBr) |
| HRMS (ESI+) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
